N-ethyl-3,4-dimethoxy-N-phenylbenzamide
Description
N-Ethyl-3,4-dimethoxy-N-phenylbenzamide is a substituted benzamide featuring a 3,4-dimethoxybenzoyl core with ethyl and phenyl groups attached to the amide nitrogen. This compound has been identified as a minor product in copper-catalyzed dealkylation reactions, where it forms via hydrolysis of an iminium cation intermediate .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-ethyl-3,4-dimethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO3/c1-4-18(14-8-6-5-7-9-14)17(19)13-10-11-15(20-2)16(12-13)21-3/h5-12H,4H2,1-3H3 |
InChI Key |
SGZHGDPRXWLZGA-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on the Benzamide Core
The electronic and steric properties of substituents on the benzamide ring significantly influence reactivity and applications.
Table 1: Substituent Comparison
Key Observations :
- Electron-withdrawing groups (e.g., nitro in N-Ethyl-3,5-dinitro-N-phenylbenzamide) reduce electron density, favoring electrophilic substitution and bioactivity .
- Fluorine substituents (e.g., in N-(3,4-difluorophenyl) derivatives) improve metabolic stability and membrane permeability, making them common in drug design .
Nitrogen Substituent Variations
The substituents on the amide nitrogen influence steric bulk and electronic properties:
Crystallographic and Structural Features
- N-(3,4-dimethylphenyl)benzamide forms columnar structures via N–H⋯O hydrogen bonds along the a-axis .
- N-Ethyl-3,5-dinitrobenzamide exhibits a dihedral angle of 31.24° between the amide group and benzene ring, with one-dimensional chains stabilized by N–H⋯O interactions .
- The target compound’s crystal structure remains uncharacterized, but analogous compounds suggest methoxy groups may induce torsional strain or alter packing efficiency.
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